molecular formula C8H9Cl2N B594906 4-CHLORO-2,3-DIHYDRO-1H-INDOLE HYDROCHLORIDE CAS No. 1251023-48-9

4-CHLORO-2,3-DIHYDRO-1H-INDOLE HYDROCHLORIDE

Cat. No.: B594906
CAS No.: 1251023-48-9
M. Wt: 190.067
InChI Key: QJQFMNDFRVPRNL-UHFFFAOYSA-N
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Description

4-CHLORO-2,3-DIHYDRO-1H-INDOLE HYDROCHLORIDE is a chemical compound with the molecular formula C8H8ClN·HCl. It is a derivative of indoline, where a chlorine atom is substituted at the fourth position of the indoline ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-2,3-DIHYDRO-1H-INDOLE HYDROCHLORIDE typically involves the chlorination of indoline. One common method includes the reaction of indoline with a chlorinating agent such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete chlorination. The resulting 4-chloroindoline is then treated with hydrochloric acid to obtain this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or distillation to meet the required specifications for pharmaceutical or research applications.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-2,3-DIHYDRO-1H-INDOLE HYDROCHLORIDE undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-chloroindole-2,3-dione using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 4-chloroindoline using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 4-Chloroindole-2,3-dione.

    Reduction: 4-Chloroindoline.

    Substitution: Various substituted indoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-CHLORO-2,3-DIHYDRO-1H-INDOLE HYDROCHLORIDE has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-CHLORO-2,3-DIHYDRO-1H-INDOLE HYDROCHLORIDE involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways. The chlorine atom in the compound enhances its reactivity, allowing it to form stable complexes with target molecules. This interaction can lead to changes in the activity of enzymes or receptors, influencing cellular processes.

Comparison with Similar Compounds

4-CHLORO-2,3-DIHYDRO-1H-INDOLE HYDROCHLORIDE can be compared with other similar compounds such as:

    4-Chloroindole: Similar structure but lacks the hydrochloride group, making it less soluble in water.

    4-Bromoindoline: Contains a bromine atom instead of chlorine, which can affect its reactivity and biological activity.

    4-Fluoroindoline: Contains a fluorine atom, which can significantly alter its chemical properties and interactions.

Properties

IUPAC Name

4-chloro-2,3-dihydro-1H-indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN.ClH/c9-7-2-1-3-8-6(7)4-5-10-8;/h1-3,10H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQFMNDFRVPRNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C(=CC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679956
Record name 4-Chloro-2,3-dihydro-1H-indole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251023-48-9
Record name 4-Chloro-2,3-dihydro-1H-indole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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